molecular formula C15H12ClN3OS B2869338 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide CAS No. 1372063-10-9

2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide

Cat. No. B2869338
CAS RN: 1372063-10-9
M. Wt: 317.79
InChI Key: NHGDFVKYDLZJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a chemical compound that has been the subject of scientific research for its potential use in various fields.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand its safety profile and potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide in lab experiments is its potential to inhibit cancer cell growth and bacterial activity. Its low toxicity also makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide. One direction is to further investigate its mechanism of action and potential side effects in animal models. Another direction is to explore its potential use in combination with other drugs or therapies for cancer treatment or antimicrobial activity. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide involves the reaction between 3-chlorobenzylamine and cyclopropyl isocyanide in the presence of a base, followed by a reaction with 2-bromoacetonitrile and 2-mercaptobenzothiazole. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various fields, including cancer treatment, antimicrobial activity, and as an insecticide. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. In antimicrobial research, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). As an insecticide, it has shown potential in controlling the population of mosquito vectors that transmit diseases such as dengue fever and malaria.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-11-3-1-2-10(8-11)14-18-13(9-21-14)15(20)19(7-6-17)12-4-5-12/h1-3,8-9,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGDFVKYDLZJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CSC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide

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